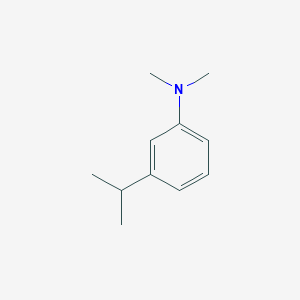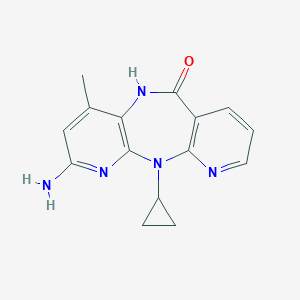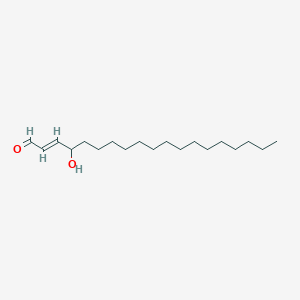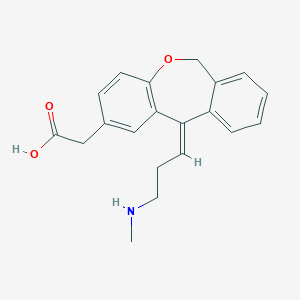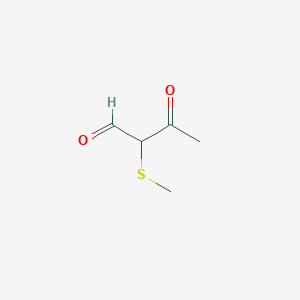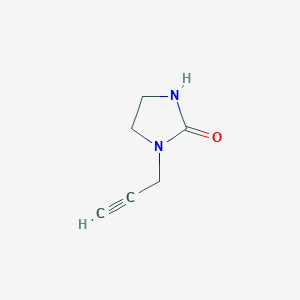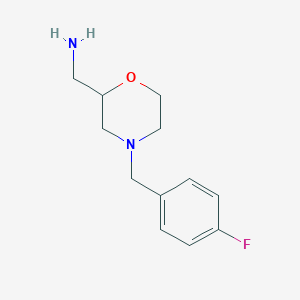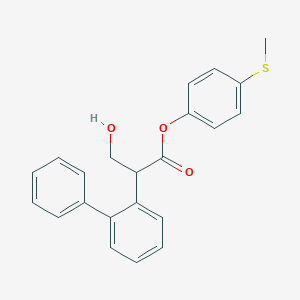
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TACN, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of TACN involves its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. TACN has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
TACN has been shown to have significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases. TACN has also been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of enzymes involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
TACN has several advantages for lab experiments, including its stability and solubility in various solvents. The compound can be easily synthesized and purified, which makes it an ideal candidate for in vitro and in vivo studies. However, TACN has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Future Directions
There are several future directions for the study of TACN. One potential area of research is the development of TACN-based drugs for the treatment of various diseases. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules. Additionally, the development of TACN analogs with improved bioavailability and therapeutic properties is an area of interest for future research.
Conclusion:
In conclusion, 4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid, also known as TACN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. TACN has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound also has some limitations, including its potential toxicity at high concentrations and limited bioavailability in vivo. There are several future directions for the study of TACN, including the development of TACN-based drugs and the investigation of the compound's mechanism of action and interactions with other molecules.
Synthesis Methods
The synthesis of TACN involves the reaction between 4-thioanisole and 2-biphenylcarboxaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of TACN. The purity of the synthesized compound can be enhanced through recrystallization or column chromatography.
Scientific Research Applications
TACN has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. TACN has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
properties
CAS RN |
141857-29-6 |
|---|---|
Product Name |
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid |
Molecular Formula |
C23H22O3S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) 3-hydroxy-2-(2-phenylphenyl)propanoate |
InChI |
InChI=1S/C22H20O3S/c1-26-18-13-11-17(12-14-18)25-22(24)21(15-23)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,21,23H,15H2,1H3 |
InChI Key |
WVOUEQGJZMBZIF-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
synonyms |
4-TABHP 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



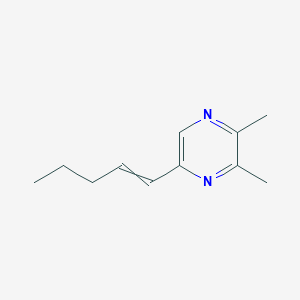
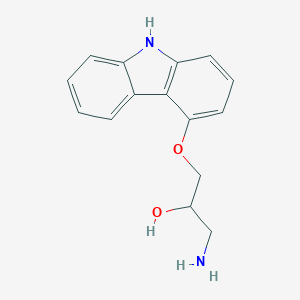
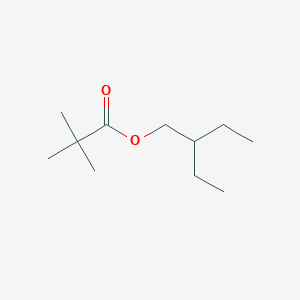



![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
